molecular formula C16H21BN2O4 B3310228 1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester CAS No. 945865-21-4

1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester

Cat. No.: B3310228
CAS No.: 945865-21-4
M. Wt: 316.2 g/mol
InChI Key: ASJLKKDRSVTTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized pyrrolopyridine derivative with the molecular formula C₁₆H₂₁BN₂O₄ (calculated from substituents in ). It features:

  • A pyrrolo[2,3-b]pyridine core, a bicyclic structure with fused pyrrole and pyridine rings.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • An ethyl ester at the 2-carboxylic acid position, influencing solubility and stability.

This structure positions it as a valuable intermediate in pharmaceutical and materials chemistry, particularly for constructing complex heterocycles via boron-mediated couplings .

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-9-10-11(7-8-18-13(10)19-12)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJLKKDRSVTTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=NC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolopyridine core2,3-b .... The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the high temperatures and pressures required for the synthesis. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product is of high purity and suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce boronic acid derivatives.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications. These derivatives can exhibit different chemical and biological properties, making them useful for different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used as probes or inhibitors in biological studies, particularly in the study of enzyme activity and protein interactions.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved will vary depending on the biological system and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs are compared below based on substituents, molecular weight, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Features Notable Applications/Properties References
Target Compound C₁₆H₂₁BN₂O₄ 314.16 (est.) 4-Boronate, 2-ethyl ester Cross-coupling; drug intermediate
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (1573171-45-5) C₁₅H₂₁BN₂O₂ 272.15 3-Ethyl, 5-boronate (no ester) Likely less reactive in ester hydrolysis
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1628864-26-5) C₂₄H₂₉BN₂O₇S 500.18 1-Tosyl, 6-methyl, 7-oxo, dihydropyridine Enhanced stability due to tosyl protection
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (808137-94-2) C₉H₈N₂O₂ 176.17 3-Methyl ester (no boronate) Limited to carboxylate chemistry
1H-Pyrrolo[2,3-B]pyridine-2-carboxaldehyde, 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (942920-60-7) C₂₀H₂₁BN₂O₅S 412.17 2-Carboxaldehyde, 1-phenylsulfonyl Aldehyde enables nucleophilic additions

Key Observations:

Boronate Position : The target’s boronate at the 4-position aligns with analogs in and , but substitution patterns (e.g., 3-ethyl in ) alter steric and electronic profiles.

Ester vs. Non-Ester Derivatives: The ethyl ester in the target enhances solubility in organic solvents compared to non-ester analogs (e.g., ), while methyl esters () offer lower molecular weight but reduced hydrolytic stability.

Protecting Groups : Tosyl () and phenylsulfonyl () groups improve stability but may require deprotection steps in synthesis.

Reactivity : The target’s boronate group is primed for cross-coupling, similar to compounds in and , but competing reactivity from ester or aldehyde groups () necessitates tailored reaction conditions.

Suzuki-Miyaura Cross-Coupling

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables efficient coupling with aryl/heteroaryl halides, as demonstrated in palladium-catalyzed reactions . For example, analogs in (e.g., SC-25982) have been used to synthesize biaryls for kinase inhibitors.

Biological Activity

1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a fused pyrrole and pyridine ring system with a carboxylic acid functionality and a dioxaborolane substituent. The molecular formula is C13H17BN2O2C_{13}H_{17}BN_2O_2 with a molecular weight of 245.1 g/mol. The presence of the dioxaborolane moiety is particularly noteworthy as it can influence the compound's reactivity and biological interactions.

Enzyme Inhibition

Antioxidant and Anti-inflammatory Properties

Study on DYRK1A Inhibition

Evaluation of Anti-inflammatory Effects

Data Summary

The following table summarizes key findings regarding the biological activities associated with 1H-Pyrrolo[2,3-B]pyridine derivatives:

Activity TypeCompound DerivativeIC50 (nM)Notes
DYRK1A InhibitionPyrrolo derivative29Potent inhibitor with significant SAR
Anti-inflammatoryEthyl ester variantN/AReduces pro-inflammatory markers in vitro
AntioxidantVarious derivativesN/AConfirmed via ORAC assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.